molecular formula C22H22N2O3S B3545550 N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide

Cat. No.: B3545550
M. Wt: 394.5 g/mol
InChI Key: PWSDMHVCINAXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-aminobenzamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in neutralizing the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
  • N-{4-[(2,5-Dimethylphenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-15-8-9-17(3)21(14-15)24-28(26,27)19-12-10-18(11-13-19)23-22(25)20-7-5-4-6-16(20)2/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSDMHVCINAXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.